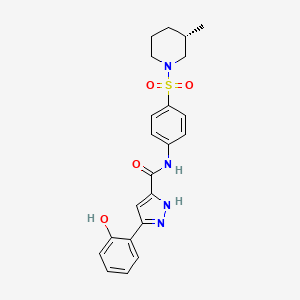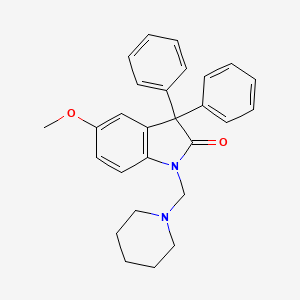![molecular formula C6H7N3O2 B13112383 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is a heterocyclic compound that features a fused ring system combining pyridazine and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-b][1,4]oxazine: This compound shares a similar core structure but with different substituents.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with potential biological activities.
Uniqueness
3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,3,4,7-tetrahydropyridazino[4,5-b][1,4]oxazin-8-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-5-4(3-8-9-6)7-1-2-11-5/h3,7H,1-2H2,(H,9,10) |
InChI Key |
CSPFQMBUYNATIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)

![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)






![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)

![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)
